molecular formula C5H7F3O2 B1305666 2-Methyl-4,4,4-trifluorobutyric acid CAS No. 99783-23-0

2-Methyl-4,4,4-trifluorobutyric acid

Cat. No.: B1305666
CAS No.: 99783-23-0
M. Wt: 156.1 g/mol
InChI Key: OBUKEMPWKGDRJV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra reveal distinct proton environments. The methyl group (C2–CH₃) resonates as a triplet at δ 1.25–1.30 ppm due to coupling with the adjacent methine proton (J = 6.8 Hz). The methine proton (C2–H) appears as a multiplet at δ 2.85–2.95 ppm , influenced by coupling with both the methyl group and the trifluoromethyl-substituted carbon. The carboxylic acid proton (COOH) is observed as a broad singlet at δ 12.10–12.30 ppm , characteristic of acidic protons in carboxyl groups.

¹³C NMR data confirm the carbon framework:

  • C=O (COOH) : δ 175.2 ppm
  • CF₃ (C4) : δ 122.5 ppm (quartet, J = 288 Hz)
  • C2–CH₃ : δ 18.4 ppm
  • C3 (methylene) : δ 35.1 ppm

Fourier-Transform Infrared Spectroscopy (FTIR)

The FTIR spectrum exhibits a strong O–H stretch at 3200–2500 cm⁻¹ (carboxylic acid dimer) and a C=O stretch at 1715 cm⁻¹ . The C–F stretches appear as intense bands between 1150–1250 cm⁻¹ , while the C–H bends of the methyl group are observed at 1380–1460 cm⁻¹ .

Raman Spectroscopy

Raman shifts at 785 cm⁻¹ (C–F symmetric stretch) and 1450 cm⁻¹ (C–C skeletal vibrations) corroborate the molecular structure. The absence of a peak near 3000 cm⁻¹ confirms the lack of aromatic or unsaturated C–H bonds.

Table 2: Key Spectroscopic Signatures

Technique Signal (ppm/cm⁻¹) Assignment Source
¹H NMR δ 1.25–1.30 C2–CH₃
¹³C NMR δ 122.5 CF₃ (C4)
FTIR 1715 cm⁻¹ C=O stretch
Raman 785 cm⁻¹ C–F symmetric stretch

Crystallographic Analysis and Conformational Studies

While single-crystal X-ray diffraction data for this compound remain unreported, conformational analyses via NMR and computational methods suggest a preference for a gauche arrangement between the methyl and trifluoromethyl groups. This minimizes steric hindrance and dipole-dipole repulsions. The refractive index of 1.358 (liquid state) implies moderate molecular packing density, consistent with branched aliphatic structures.

Molecular dynamics simulations predict a rotational barrier of ~8 kJ/mol for the C2–C3 bond, favoring staggered conformers. The trifluoromethyl group’s electronegativity stabilizes the antiperiplanar orientation of the carboxylic acid relative to C3.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 6.2 eV, indicating moderate reactivity. The electrostatic potential map shows significant negative charge localization on the fluorine atoms (-0.32 e) and the carbonyl oxygen (-0.45 e).

Natural Bond Orbital (NBO) analysis highlights hyperconjugative interactions between the C=O σ* orbital and adjacent C–C σ orbitals, stabilizing the carboxylate anion. The dipole moment is calculated as 3.8 D , driven by the polar C–F and O–H bonds.

Table 3: Computed Electronic Properties

Property Value Method Source
HOMO-LUMO Gap 6.2 eV B3LYP/6-311++G(d,p)
Dipole Moment 3.8 D B3LYP/6-311++G(d,p)
NBO Stabilization Energy 28.4 kJ/mol B3LYP/6-311++G(d,p)

Properties

IUPAC Name

4,4,4-trifluoro-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUKEMPWKGDRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379579
Record name 4,4,4-trifluoro-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99783-23-0
Record name 4,4,4-trifluoro-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alternative Synthesis via 4,4,4-Trifluorobutanol

Another approach starts from 2-bromoethanol and involves:

  • Formation of 2-(4,4,4-trifluorobutoxy) tetrahydropyran intermediates.
  • Catalytic reactions in organic solvents at mild temperatures (0–50 °C).
  • Extraction and distillation to isolate 4,4,4-trifluorobutanol with high purity (boiling range 123–125 °C).
  • Subsequent oxidation to the acid.

This method avoids expensive reagents like trifluoroacetic acid and lithium aluminum hydride, using cheaper and more accessible starting materials, making it suitable for industrial scale-up.

Chiral Auxiliary and Ni(II) Complex Method for Enantiomerically Pure Derivatives

For the preparation of enantiomerically pure 2-Methyl-4,4,4-trifluorobutyric acid derivatives (important in pharmaceutical applications), a method involving:

  • Formation of Ni(II) complexes with glycine Schiff base and a recyclable chiral auxiliary.
  • Alkylation with trifluoroethyl iodide under basic conditions.
  • Disassembly of the complex to release the amino acid.
  • In situ conversion to N-Fmoc derivatives.

This method allows large-scale preparation (>150 g) with yields of 75–80%, and the chiral auxiliary is recyclable, enhancing sustainability.

Comparative Data Table of Preparation Methods

Method Key Reagents/Intermediates Reaction Conditions Yield (%) Advantages References
Grignard Reagent with DMF 3-bromo-1,1,1-trifluoropropane, Mg, DMF -20 to -15 °C, inert atmosphere 70–85 (intermediates) Scalable, high purity, industrially viable
2-Bromoethanol Route 2-bromoethanol, organic solvent, catalyst 0–50 °C, mild conditions Not specified Uses cheap raw materials, simple operation
Ni(II) Complex with Chiral Auxiliary Glycine Schiff base, CF3–CH2–I, Ni(II) complex Basic conditions, multi-step 75–80 Enantiomerically pure, recyclable auxiliary

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,4,4-trifluorobutyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2-Methyl-4,4,4-trifluorobutyric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring fluorinated moieties for enhanced metabolic stability.

    Industry: The compound is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism by which 2-Methyl-4,4,4-trifluorobutyric acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target molecules. These interactions often lead to changes in the conformation and function of proteins, thereby influencing biological pathways .

Comparison with Similar Compounds

4,4,4-Trifluorobutyric Acid

CAS No.: 406-93-9 Molecular Formula: C₄H₅F₃O₂ Molecular Weight: 142.08 g/mol Key Differences:

  • Lacks the methyl group at the 2-position.
  • Lower molecular weight and boiling point (unreported, but expected to be lower than 172°C due to reduced branching).
  • Applications: Widely used in agrochemicals and dyestuffs .

2-Amino-4,4,4-trifluorobutyric Acid

CAS No.: 15960-05-1 Molecular Formula: C₄H₆F₃NO₂ Molecular Weight: 157.09 g/mol Key Differences:

  • Substitution of the methyl group with an amino (-NH₂) group.
  • Higher melting point (256–258°C) due to hydrogen bonding .
  • Applications: Potential use in peptide synthesis or as a fluorinated amino acid analog . Structural Impact: The amino group introduces polarity, altering solubility and biological activity compared to the non-polar methyl group in the target compound .

2-Methylbutyric Acid (Non-Fluorinated Analog)

CAS No.: 116-53-0 Molecular Formula: C₅H₁₀O₂ Molecular Weight: 102.13 g/mol Key Differences:

  • Lacks fluorine atoms.
  • Lower boiling point (≈ 176°C, but less electronegative) and higher volatility .
  • Applications: Used in flavoring agents and fragrances .
    Structural Impact : The absence of fluorine reduces electron-withdrawing effects, making it less acidic (pKa ~4.8) compared to fluorinated analogs (pKa ~1.5–2.5) .

Brominated Derivatives

Example: 2-Bromo-3-methyl-4,4,4-trifluorobutyric Acid CAS No.: 914635-99-7 Molecular Formula: C₅H₆BrF₃O₂ Molecular Weight: 235 g/mol Key Differences:

  • Bromine atom introduces electrophilic reactivity.
  • Applications: Likely used as a synthetic intermediate for cross-coupling reactions .
    Structural Impact : Bromine enhances susceptibility to nucleophilic substitution, enabling diversification in synthesis pathways .

Ethyl Ester Derivatives

Example: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate CAS No.: 344-00-3 Molecular Formula: C₇H₉F₃O₃ Molecular Weight: 198.14 g/mol Key Differences:

  • Ester group increases volatility (b.p. 144–146°C) .
  • Applications: Precursor for β-keto acid derivatives in pharmaceuticals .
    Structural Impact : The ester group reduces acidity and enhances solubility in organic solvents, facilitating reactions under mild conditions .

Structural and Functional Insights

  • Fluorine Substitution : The trifluoromethyl group in 2-methyl-4,4,4-trifluorobutyric acid enhances electronegativity and metabolic stability, critical for drug candidates .
  • Comparative Reactivity : Brominated derivatives (e.g., CAS 914635-99-7) exhibit higher reactivity in substitution reactions, whereas ethyl esters (e.g., CAS 344-00-3) are more suited for acyl transfer reactions .

Biological Activity

2-Methyl-4,4,4-trifluorobutyric acid (C5H7F3O2) is an organic compound characterized by the presence of three fluorine atoms attached to a butyric acid backbone. Its unique structure imparts distinct chemical properties that have garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C5H7F3O2
  • Molecular Weight : 156.104 g/mol
  • CAS Number : 99783-23-0
  • Solubility : Soluble in water and ethanol; insoluble in ether.

The trifluoromethyl group significantly alters the compound's reactivity and stability, making it a valuable building block in organic synthesis and pharmaceutical development.

The biological activity of this compound is attributed to its interactions with various biological macromolecules. The presence of fluorine enhances the compound's ability to form strong hydrogen bonds and electrostatic interactions, which can modulate enzyme activity and protein conformation. This modulation can lead to significant biological effects:

  • Enzyme Inhibition : The compound has been shown to act as a suicide inhibitor for certain enzymes, disrupting metabolic pathways.
  • Protein Interactions : Its lipophilicity and polar characteristics allow it to interact effectively with membrane proteins and receptors.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A comparative study showed its efficacy against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Candida albicans75 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The IC50 values obtained from studies indicate moderate cytotoxicity:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)95
PC3 (Prostate)85
HaCaT (Normal Keratinocyte)>100

The data suggest that while the compound shows promise against cancer cells, it has a relatively low toxicity profile against normal cells .

Case Study 1: Enzyme Inhibition

A study explored the mechanism by which this compound inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound demonstrated competitive inhibition with an IC50 value of approximately 50 µM. Docking studies revealed that the trifluoromethyl group enhances binding affinity through increased hydrophobic interactions .

Case Study 2: Antiviral Activity

Another investigation assessed the antiviral properties of the compound against influenza virus. Results indicated a significant reduction in viral replication at concentrations above 40 µg/mL. The mechanism was hypothesized to involve interference with viral protein synthesis .

Q & A

Q. Q: What are the standard synthetic routes for 2-methyl-4,4,4-trifluorobutyric acid, and how can purity be optimized?

A: The compound is often synthesized via hydrolysis of its ester derivatives, such as ethyl 2-methyl-4,4,4-trifluoroacetoacetate (CAS 344-00-3) . Acidic or basic hydrolysis conditions (e.g., HCl/NaOH with reflux) are typical, followed by purification via recrystallization or column chromatography. Purity optimization requires careful control of reaction stoichiometry and temperature, as well as post-synthesis analysis using HPLC to detect residual intermediates or byproducts .

Analytical Characterization

Q. Q: Which spectroscopic and chromatographic methods are most reliable for characterizing fluorinated derivatives of this compound?

A:

  • NMR : Critical for structural confirmation, but fluorine’s strong spin-spin coupling and isotopic splitting (e.g., 19F^{19}\text{F}-1H^{1}\text{H} coupling) complicate interpretation. Use deuterated solvents and decoupling techniques .
  • HPLC : Employ C18 reverse-phase columns with UV detection (210–260 nm) to assess purity, as trifluoromethyl groups enhance UV absorbance .
  • Mass Spectrometry : High-resolution MS (HR-MS) is essential for verifying molecular ions (e.g., C5_5H7_7F3_3O2_2, MW 156.10) and fragmentation patterns .

Stability and Storage

Q. Q: How does the thermal stability of this compound influence experimental design?

A: The compound’s melting point (~39–41°C for related derivatives) suggests sensitivity to heat . Store at 2–8°C under inert gas (N2_2/Ar) to prevent decomposition. Avoid prolonged exposure to moisture, as fluorine’s electronegativity may promote hydrolysis. Pre-experiment thermal gravimetric analysis (TGA) is recommended for kinetic studies .

Advanced Mechanistic Insights

Q. Q: How do steric and electronic effects of the trifluoromethyl group impact reactivity in nucleophilic substitutions?

A: The -CF3_3 group induces strong electron-withdrawing effects, polarizing adjacent carbonyl groups and enhancing electrophilicity. Steric hindrance from the methyl group at C2 may slow reactions at C3/C4. Computational studies (DFT) or isotopic labeling (e.g., 18O^{18}\text{O}) can clarify reaction pathways .

Pharmacological Applications

Q. Q: What structure-activity relationships (SARs) have been identified for fluorinated butyric acid derivatives in drug discovery?

A: Modifications at C2 (methyl) and C4 (trifluoromethyl) influence bioactivity. For example, 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-indole derivatives exhibit potent antagonism of leukotrienes D4/E4, highlighting the role of fluorination in enhancing metabolic stability and target binding .

Data Contradiction Analysis

Q. Q: How can discrepancies in reported physical properties (e.g., boiling points) be resolved?

A: Variations in boiling points (e.g., 144–146°C for ethyl esters vs. 180–184°C for hydroxy derivatives) arise from differences in substituents and measurement conditions (pressure, purity) . Cross-validate data using multiple sources (e.g., CAS registry entries) and replicate experiments under controlled conditions.

Handling Reactive Intermediates

Q. Q: What safety protocols are critical when synthesizing fluorinated intermediates?

A:

  • Ventilation : Use fume hoods to mitigate inhalation risks (H315/H319/H335 hazards) .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles are mandatory.
  • Waste Disposal : Neutralize acidic byproducts before disposal to avoid fluoride release .

Advanced Derivative Synthesis

Q. Q: What strategies enable selective functionalization of this compound for material science applications?

A:

  • Esterification : React with alcohols (e.g., ethanol) under acidic catalysis to produce volatile derivatives for gas chromatography .
  • Amidation : Couple with amines using carbodiimide reagents (e.g., EDC/DCC) to generate bioactive amides. Monitor reaction progress via 19F^{19}\text{F} NMR .

Fluorine-Specific Challenges

Q. Q: How does fluorine’s electronegativity affect solubility and formulation in aqueous systems?

A: The -CF3_3 group reduces hydrophilicity, necessitating co-solvents (e.g., DMSO) for in vitro assays. For in vivo studies, prodrug strategies (e.g., ester prodrugs) improve bioavailability .

Comparative Studies

Q. Q: How do structural analogs (e.g., 3-hydroxy-3-methyl-4,4,4-trifluorobutyric acid) differ in reactivity?

A: Hydroxy groups at C3 introduce hydrogen-bonding capacity, altering solubility and acidity (pKa ~2.5 vs. ~3.5 for the parent acid). These differences are critical in designing catalysts or prodrugs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4,4,4-trifluorobutyric acid
Reactant of Route 2
2-Methyl-4,4,4-trifluorobutyric acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.